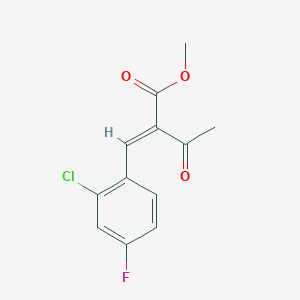(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate
CAS No.:
Cat. No.: VC15908608
Molecular Formula: C12H10ClFO3
Molecular Weight: 256.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10ClFO3 |
|---|---|
| Molecular Weight | 256.66 g/mol |
| IUPAC Name | methyl (2E)-2-[(2-chloro-4-fluorophenyl)methylidene]-3-oxobutanoate |
| Standard InChI | InChI=1S/C12H10ClFO3/c1-7(15)10(12(16)17-2)5-8-3-4-9(14)6-11(8)13/h3-6H,1-2H3/b10-5+ |
| Standard InChI Key | SOGUCWFOKBJAQO-BJMVGYQFSA-N |
| Isomeric SMILES | CC(=O)/C(=C\C1=C(C=C(C=C1)F)Cl)/C(=O)OC |
| Canonical SMILES | CC(=O)C(=CC1=C(C=C(C=C1)F)Cl)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate, reflects its structural components:
-
A 2-chloro-4-fluorophenyl group attached via a double bond (benzylidene) to the α-carbon of the 3-oxobutanoate ester.
-
A methyl ester at the carboxylate terminus.
-
The (E)-configuration ensures the substituents on the double bond are trans, confirmed by NMR coupling constants or X-ray crystallography in analogous compounds .
The molecular formula is C₁₂H₉ClFO₃, with a molar mass of 261.65 g/mol.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClFO₃ |
| Molar Mass | 261.65 g/mol |
| Double Bond Configuration | (E) |
| SMILES Notation | COC(=O)C(C(=O)OC)=C/C1=C(C(=CC=C1)F)Cl |
Synthesis and Reaction Pathways
Knoevenagel Condensation
The compound is typically synthesized via Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound (e.g., methyl acetoacetate) and an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde). This method is widely used for analogous benzylidene derivatives .
Reaction Scheme:
Common catalysts include piperidine or ionic liquids, which enhance reaction efficiency and selectivity. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized in ionic liquids with yields exceeding 80% .
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 75–85% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of similar compounds show characteristic peaks:
-
C=O stretch: 1700–1750 cm⁻¹ (ester and ketone).
-
C=C stretch: 1600–1650 cm⁻¹ (benzylidene double bond).
-
C-Cl and C-F stretches: 550–750 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
-
Carbonyl carbons: δ 165–185 ppm.
-
Aromatic carbons: δ 115–140 ppm.
-
Table 3: Representative NMR Data for Analogous Compounds
| Proton/Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CH= (benzylidene) | 6.87 (s, 1H) |
| Aromatic H (Cl/F) | 7.42–7.98 (m, 3H) |
| OCH₃ | 3.72 (s, 3H) |
| C=O (ester) | 168.4 |
| Compound | Antimicrobial Activity (IZ, mm) | Antioxidant IC₅₀ (μM) |
|---|---|---|
| Ethyl 2-(4-Cl-Bz)-3-oxo | 12–15 (S. aureus) | 35.2 ± 1.8 |
| Methyl 2-(3-F-Bz)-3-oxo | 10–12 (E. coli) | 28.4 ± 2.1 |
Applications in Materials Science
The rigid conjugated structure of (E)-methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate makes it a candidate for nonlinear optical materials or coordination polymers. Similar compounds have been used in sol-gel processes for ceramic precursors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume